molecular formula C22H22N2O3 B2977374 N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 923250-84-4

N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2977374
CAS RN: 923250-84-4
M. Wt: 362.429
InChI Key: OPZQGFJQUXHXKZ-UHFFFAOYSA-N
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Description

N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has been widely used in scientific research. It is a potent and selective dopamine reuptake inhibitor that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

The compound SB-649868, a novel orexin 1 and 2 receptor antagonist with a structurally related benzofuran-2-carboxamide motif, was extensively studied for its metabolism and disposition in humans. This research revealed the compound's elimination predominantly via feces, with a notable presence of slowly cleared metabolites, indicating complex biotransformation pathways involving oxidation of the benzofuran ring. Such studies are crucial for understanding the pharmacokinetics of potential therapeutic agents (Renzulli et al., 2011).

Synthetic Approaches and Ligand Design

Research on benzofuran-2-carboxamide derivatives has led to the development of selective ligands for sigma receptors, highlighting the compound's utility in designing new therapeutic agents. Novel synthetic routes involving microwave-assisted Perkin rearrangement reactions have been employed to generate compounds with high affinity for sigma-1 receptors, demonstrating the versatility of this scaffold in medicinal chemistry applications (Marriott et al., 2012).

Potential Therapeutic Applications

The structural framework of benzofuran-2-carboxamides has been explored for its therapeutic potential in various domains, including as antimyotonic agents and inhibitors of acetylcholinesterase. For instance, constrained analogues of tocainide, incorporating this motif, have shown significant activity as skeletal muscle sodium channel blockers, offering insights into the development of novel antimyotonic therapies (Catalano et al., 2008).

properties

IUPAC Name

N-(1-benzofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-9-11-18(12-10-16)24(22(26)23-13-5-2-6-14-23)21(25)20-15-17-7-3-4-8-19(17)27-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZQGFJQUXHXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC3=CC=CC=C3O2)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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